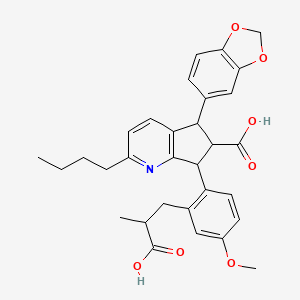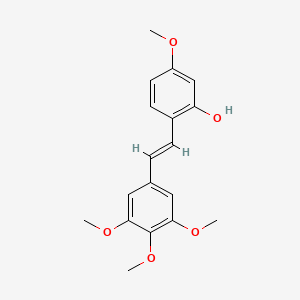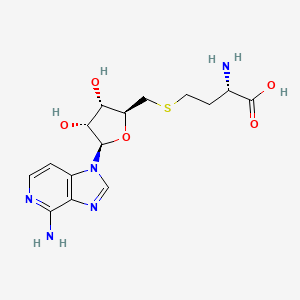
S-(3-Deazaadenosyl)homocysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(3-Deazaadenosyl)homocysteine is a complex organic compound with a unique structure that includes an amino acid backbone, a sulfur-containing side chain, and a nucleoside-like moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-Deazaadenosyl)homocysteine typically involves multiple steps, including the formation of the amino acid backbone, the introduction of the sulfur-containing side chain, and the attachment of the nucleoside-like moiety. Common synthetic routes may involve:
Formation of the Amino Acid Backbone: This can be achieved through standard peptide synthesis techniques, using protected amino acids and coupling reagents.
Introduction of the Sulfur-Containing Side Chain: This step may involve the use of thiol-containing reagents and appropriate protecting groups to ensure selective reactions.
Attachment of the Nucleoside-Like Moiety: This can be done through glycosylation reactions, where the nucleoside moiety is attached to the amino acid backbone via a glycosidic bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography.
化学反应分析
Types of Reactions
S-(3-Deazaadenosyl)homocysteine can undergo various chemical reactions, including:
Oxidation: The sulfur-containing side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[4,5-c]pyridin-1-yl moiety can be reduced under appropriate conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazo[4,5-c]pyridin-1-yl derivatives.
Substitution: Substituted amino or thiol derivatives.
科学研究应用
S-(3-Deazaadenosyl)homocysteine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of S-(3-Deazaadenosyl)homocysteine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular signaling pathways.
相似化合物的比较
Similar Compounds
S-(3-Deazaadenosyl)homocysteine: shares similarities with other nucleoside analogs and amino acid derivatives.
Uniqueness
- The unique combination of an amino acid backbone, a sulfur-containing side chain, and a nucleoside-like moiety distinguishes this compound from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other compounds.
属性
分子式 |
C15H21N5O5S |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C15H21N5O5S/c16-7(15(23)24)2-4-26-5-9-11(21)12(22)14(25-9)20-6-19-10-8(20)1-3-18-13(10)17/h1,3,6-7,9,11-12,14,21-22H,2,4-5,16H2,(H2,17,18)(H,23,24)/t7-,9+,11+,12+,14+/m0/s1 |
InChI 键 |
KXHTUDZDRGHVIU-OJXVBODGSA-N |
手性 SMILES |
C1=CN=C(C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O)N |
规范 SMILES |
C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |
同义词 |
3-deazaadenosylhomocysteine S-(3-deazaadenosyl)-L-homocysteine S-(3-deazaadenosyl)-L-homocysteine monohydrate S-(3-deazaadenosyl)homocysteine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[5-benzyl-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-(hexanoylamino)-4-oxobutanoic acid](/img/structure/B1260445.png)
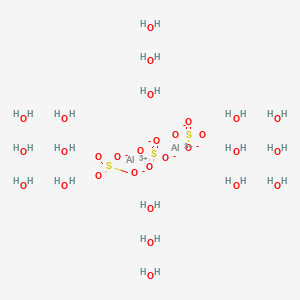
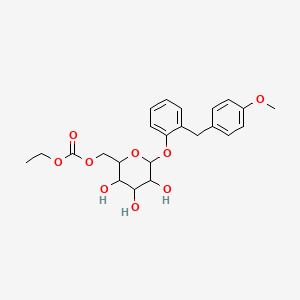
![2-[Bis(phenylmethyl)amino]-1-(4-phenylmethoxyphenyl)-1-propanone](/img/structure/B1260450.png)
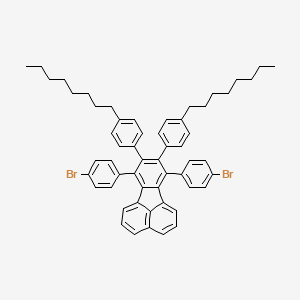
![Sodium;7-(8-hexyl-2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)heptanoate](/img/structure/B1260456.png)
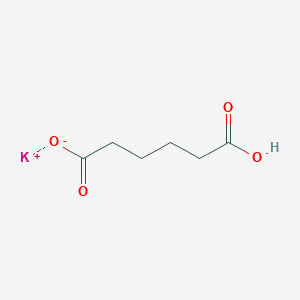

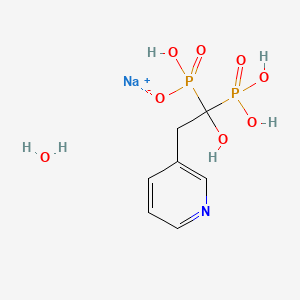
![(5E,7E,9E,11E,13E,19E,23Z,35E)-44-[(1E,5E)-11-amino-4,8-dihydroxyundeca-1,5-dienyl]-23-but-3-enyl-16,18,30,32,34,38,40,42-octahydroxy-15,17,27-trimethyl-26-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1-oxacyclotetratetraconta-5,7,9,11,13,19,23,35-octaene-2,28-dione](/img/structure/B1260462.png)
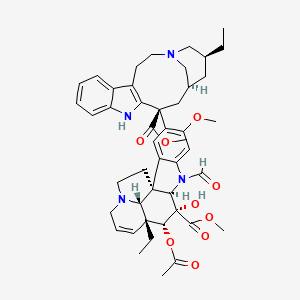
![methyl (1S,3S,4R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B1260465.png)
